N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide
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Overview
Description
The compound appears to contain a tetrahydrofuran group, a pyrazole group, and a cyclohexanesulfonamide group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with a five-membered ring with two nitrogen atoms . Cyclohexanesulfonamide likely refers to a sulfonamide group attached to a cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general properties of the components of this compound can be inferred. For example, tetrahydrofuran is a liquid at room temperature and is highly flammable .Scientific Research Applications
Organic Synthesis Enhancements
Sulfonamide derivatives, including those related to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide, have been utilized as key intermediates in the synthesis of heterocyclic compounds. For instance, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has been used in one-pot synthesis methods for creating novel pyran derivatives with potential biological activities (R. Ghorbani‐Vaghei et al., 2014). This showcases the role of sulfonamide derivatives in facilitating complex organic reactions.
Medicinal Chemistry Applications
Sulfonamide derivatives have been extensively explored for their biological activities. For example, in the development of cyclooxygenase-2 (COX-2) inhibitors, sulfonamide-containing 1,5-diarylpyrazole derivatives were identified as potent and selective inhibitors, leading to the discovery of celecoxib, a widely used anti-inflammatory drug (T. Penning et al., 1997). This indicates the therapeutic potential of sulfonamide compounds in drug discovery.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h8-9,12-13,15H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQYOMFKPGUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide |
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